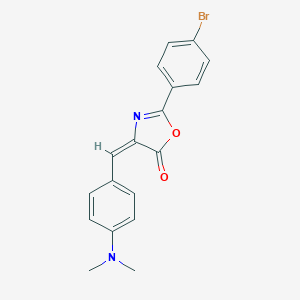
Oxazol-5(4H)-one, 2-(4-bromophenyl)-4-(4-dimethylaminobenzylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazol-5(4H)-one, 2-(4-bromophenyl)-4-(4-dimethylaminobenzylidene)- is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of Oxazol-5(4H)-one, 2-(4-bromophenyl)-4-(4-dimethylaminobenzylidene)- is not fully understood. However, it is believed to act as a photochromic compound, meaning it can undergo reversible changes in its absorption and emission properties upon exposure to light.
Biochemical and Physiological Effects:
Limited studies have been conducted on the biochemical and physiological effects of Oxazol-5(4H)-one, 2-(4-bromophenyl)-4-(4-dimethylaminobenzylidene)-. However, it has been shown to have low toxicity in vitro, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One advantage of Oxazol-5(4H)-one, 2-(4-bromophenyl)-4-(4-dimethylaminobenzylidene)- is its versatility in various scientific research applications. However, its limited solubility in aqueous solutions can pose a challenge in some experiments.
Future Directions
There are several future directions for the study of Oxazol-5(4H)-one, 2-(4-bromophenyl)-4-(4-dimethylaminobenzylidene)-. One direction is to further explore its potential as a fluorescent probe for imaging biological systems. Another direction is to investigate its potential as a photochromic compound for use in organic electronics. Additionally, further studies on its toxicity and potential therapeutic applications could be explored.
In conclusion, Oxazol-5(4H)-one, 2-(4-bromophenyl)-4-(4-dimethylaminobenzylidene)- is a synthetic compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to exciting new discoveries in the fields of organic electronics, biological imaging, and therapeutic applications.
Synthesis Methods
Oxazol-5(4H)-one, 2-(4-bromophenyl)-4-(4-dimethylaminobenzylidene)- can be synthesized through a multi-step process involving the condensation of 4-dimethylaminobenzaldehyde with 4-bromobenzaldehyde, followed by the addition of a cyclizing agent to form the oxazole ring.
Scientific Research Applications
Oxazol-5(4H)-one, 2-(4-bromophenyl)-4-(4-dimethylaminobenzylidene)- has shown potential in various scientific research applications. One such application is in the field of organic electronics, where it can be used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential as a fluorescent probe for imaging biological systems.
properties
Molecular Formula |
C18H15BrN2O2 |
|---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
(4E)-2-(4-bromophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15BrN2O2/c1-21(2)15-9-3-12(4-10-15)11-16-18(22)23-17(20-16)13-5-7-14(19)8-6-13/h3-11H,1-2H3/b16-11+ |
InChI Key |
BOQMHTZTAGMVHG-LFIBNONCSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Br |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273856.png)

![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B273861.png)

![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)



![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)


![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)